(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperidine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through a sulfonylation reaction, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and phenylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylisoxazol-4-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- (3,5-Dimethylisoxazol-4-yl)(4-(ethylsulfonyl)piperidin-1-yl)methanone
- (3,5-Dimethylisoxazol-4-yl)(4-(propylsulfonyl)piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethylisoxazol-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-16(13(2)23-18-12)17(20)19-10-8-15(9-11-19)24(21,22)14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDHWASLUMLFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.